what is the structure of Azido-PEG7-NHS ester
what is the structure of Azido-PEG7-NHS ester
An In-Depth Technical Guide to Azido-PEG7-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of Azido-PEG7-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation and drug development.
Core Structure and Functionality
Azido-PEG7-NHS ester is a versatile molecule composed of three key functional components:
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Azide Group (N₃): This moiety serves as a reactive handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-modified molecules.[1] This bioorthogonal reaction is highly selective and can be performed in complex biological mixtures without cross-reactivity with native functional groups.
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Polyethylene Glycol (PEG) Linker (- (CH₂CH₂O)₇ -): A seven-unit polyethylene glycol spacer provides a hydrophilic and flexible bridge between the two reactive ends of the molecule. This PEG linker enhances the aqueous solubility of the crosslinker and the resulting conjugates, which is particularly advantageous for applications involving biomolecules in physiological buffers.[1]
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N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[2][3] The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (typically 7-9).
Physicochemical Properties
A summary of the key quantitative data for Azido-PEG7-NHS ester is presented in the table below.
| Property | Value | References |
| Chemical Formula | C₂₁H₃₆N₄O₁₁ | |
| Molecular Weight | 520.54 g/mol | |
| Purity | Typically >90% to >95% | |
| Appearance | Pale yellow or colorless oil/solid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, stored with desiccant | |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 |
Experimental Protocols
General Considerations for Handling Azido-PEG7-NHS Ester
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Moisture Sensitivity: The NHS ester moiety is susceptible to hydrolysis. It is crucial to store the reagent at -20°C with a desiccant and to allow the vial to equilibrate to room temperature before opening to prevent condensation.
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Fresh Solutions: Solutions of Azido-PEG7-NHS ester should be prepared immediately before use. The NHS ester hydrolyzes in aqueous solutions, rendering it non-reactive. Do not prepare stock solutions for long-term storage.
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Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.
Protocol 1: Labeling of Proteins with Azido-PEG7-NHS Ester
This protocol provides a general procedure for conjugating Azido-PEG7-NHS ester to a protein.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Azido-PEG7-NHS ester
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Desalting column or dialysis equipment for purification
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
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Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
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Prepare the Azido-PEG7-NHS Ester Solution: Immediately before use, dissolve the Azido-PEG7-NHS ester in DMSO or DMF to a stock concentration of 10 mM.
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Reaction:
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Add a 10- to 20-fold molar excess of the Azido-PEG7-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
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Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
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Quenching (Optional): To stop the reaction, add a small amount of quenching buffer to react with any unreacted NHS ester.
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Purification: Remove the excess, unreacted Azido-PEG7-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol outlines the conjugation of Azido-PEG7-NHS ester to an oligonucleotide containing a primary amine modification.
Materials:
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Amine-modified oligonucleotide
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Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5)
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Azido-PEG7-NHS ester
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Anhydrous DMSO or DMF
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Ethanol and 3 M sodium acetate for precipitation
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70% ethanol for washing
Procedure:
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Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer.
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Prepare the Azido-PEG7-NHS Ester Solution: Immediately before use, dissolve the Azido-PEG7-NHS ester in DMSO or DMF.
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Reaction:
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Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.
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Incubate the reaction for 1-2 hours at room temperature.
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Purification by Precipitation:
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Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate to the reaction mixture.
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Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.
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Centrifuge to pellet the oligonucleotide.
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Carefully remove the supernatant.
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Wash the pellet with cold 70% ethanol and centrifuge again.
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Remove the supernatant and air-dry or vacuum-dry the pellet.
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Resuspend the labeled oligonucleotide in a suitable buffer.
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Visualizations
Chemical Structure of Azido-PEG7-NHS Ester
Caption: 2D structure of Azido-PEG7-NHS ester.
Reaction Pathway: NHS Ester Amine Coupling
Caption: NHS ester reaction with a primary amine.
Experimental Workflow for Protein Labeling
Caption: Protein labeling experimental workflow.
